4-(4-Methylphenoxy)phenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenoxy)phenylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazine group (-NHNH2) attached to a phenyl ring, which is further substituted with a 4-methylphenoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)phenylhydrazine hydrochloride typically involves the reaction of 4-methylphenol with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: 0-5°C for the initial addition of reagents.
Reaction Time: 30-90 minutes.
Additional Reagents: Sodium nitrite, ammonium sulfate, and hydrochloric acid are added sequentially to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-methylphenol.
Reduction and Hydrolysis: The intermediate product undergoes reduction and hydrolysis to yield the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and other polar solvents are commonly used.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-(4-Methylphenoxy)phenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
4-(4-Methylphenoxy)phenylhydrazine hydrochloride is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable reagent in various research applications .
Properties
IUPAC Name |
[4-(4-methylphenoxy)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-10-2-6-12(7-3-10)16-13-8-4-11(15-14)5-9-13;/h2-9,15H,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCVGENJIPOARL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375446 |
Source
|
Record name | [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108902-83-6 |
Source
|
Record name | [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenoxy)phenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.